molecular formula C9H13NO B098688 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-74-1

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B098688
CAS No.: 18870-74-1
M. Wt: 151.21 g/mol
InChI Key: NWDZDFOKSUDVJV-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structural features, which include ethyl and dimethyl substituents at specific positions on the pyrrole ring, as well as an aldehyde functional group at the third position

Mechanism of Action

Target of Action

The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrrole with ethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group at the third position. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as iron (III) chloride can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZDFOKSUDVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390018
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18870-74-1
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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